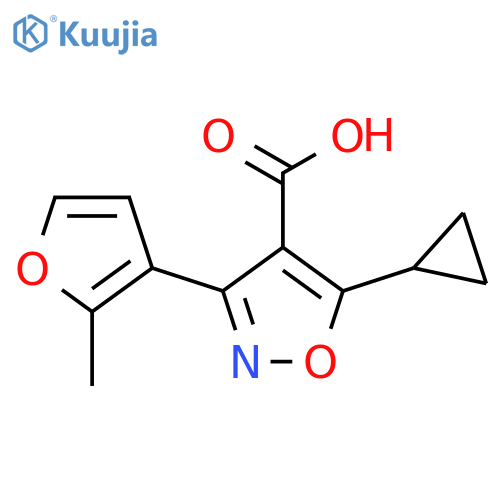Cas no 2137541-45-6 (5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid)

2137541-45-6 structure
商品名:5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid
5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-717173
- 2137541-45-6
- 5-cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid
- 5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid
-
- インチ: 1S/C12H11NO4/c1-6-8(4-5-16-6)10-9(12(14)15)11(17-13-10)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)
- InChIKey: KAMQGEWYFYSXFO-UHFFFAOYSA-N
- ほほえんだ: O1C(=C(C(=O)O)C(C2C=COC=2C)=N1)C1CC1
計算された属性
- せいみつぶんしりょう: 233.06880783g/mol
- どういたいしつりょう: 233.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 76.5Ų
5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-717173-1.0g |
5-cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid |
2137541-45-6 | 1g |
$0.0 | 2023-06-06 |
5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid 関連文献
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
2137541-45-6 (5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid) 関連製品
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
